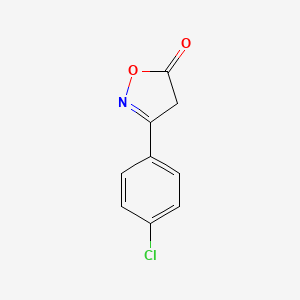

3-(4-Chlorophenyl)isoxazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Chlorophenyl)isoxazol-5(4H)-one is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 3-(4-Chlorophenyl)isoxazol-5(4H)-one

The synthesis of this compound typically involves the reaction of hydroxylamine with appropriate carbonyl compounds. The method often employs green chemistry principles to enhance yield and reduce environmental impact. For instance, one study utilized a one-pot reaction involving ethyl acetoacetate and substituted aromatic aldehydes under mild conditions, resulting in high yields of isoxazole derivatives .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of isoxazole derivatives, including this compound. For example:

- Cell Line Studies : Compounds derived from isoxazoles were evaluated against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma). Certain derivatives exhibited significant cytotoxic effects, indicating their potential as anticancer agents .

- Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

Isoxazole derivatives have shown promising antimicrobial properties:

- Antibacterial Activity : Studies indicated that this compound demonstrated activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 40 to 70 µg/mL for various synthesized derivatives .

- Antifungal Activity : Some derivatives also exhibited antifungal activity against pathogens such as Candida albicans, suggesting their utility in treating fungal infections .

Case Study 1: Anticancer Evaluation

A comprehensive evaluation of a series of isoxazole derivatives was conducted to assess their anticancer properties. Among the tested compounds, several exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, highlighting their potential as novel anticancer drugs .

Case Study 2: Antimicrobial Screening

In a study focusing on the antimicrobial efficacy of isoxazole derivatives, compounds were screened against a panel of bacterial strains. The results indicated that certain derivatives not only matched but exceeded the efficacy of conventional antibiotics like Gentamycin, particularly against gram-positive bacteria .

| Compound Name | Cell Line Tested | IC50 (µM) | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|---|---|

| This compound | HepG2 | 15 | 50 | 30 |

| Compound A | HeLa | 12 | 40 | Not tested |

| Compound B | A549 | 10 | 60 | Not tested |

Table 2: Synthesis Conditions for Isoxazole Derivatives

| Reaction Conditions | Yield (%) | Solvent Used |

|---|---|---|

| Ethyl acetoacetate + Hydroxylamine | 85 | Water |

| Ethyl acetoacetate + Aldehyde | 90 | Agro-waste solvent |

| Hydroxylamine + Aromatic Aldehyde | 80 | Glycerol |

Propriétés

Numéro CAS |

25755-85-5 |

|---|---|

Formule moléculaire |

C9H6ClNO2 |

Poids moléculaire |

195.6 g/mol |

Nom IUPAC |

3-(4-chlorophenyl)-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-4H,5H2 |

Clé InChI |

NPFADJVBJNWTOJ-UHFFFAOYSA-N |

SMILES |

C1C(=NOC1=O)C2=CC=C(C=C2)Cl |

SMILES canonique |

C1C(=NOC1=O)C2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.